molecular formula C11H16BrN3 B13019612 5-Bromo-N-(1-methylpiperidin-3-yl)pyridin-3-amine

5-Bromo-N-(1-methylpiperidin-3-yl)pyridin-3-amine

Cat. No.: B13019612
M. Wt: 270.17 g/mol
InChI Key: UGBBFMZUPNGDOF-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-methylpiperidin-3-yl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 1-methylpiperidin-3-yl group attached to the nitrogen atom at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-methylpiperidin-3-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired pyridine derivatives . The reaction is typically carried out under mild conditions, and the yields are moderate to good.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(1-methylpiperidin-3-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position of the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex pyridine-based compounds.

Scientific Research Applications

5-Bromo-N-(1-methylpiperidin-3-yl)pyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-methylpiperidin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: A closely related compound with a similar structure but lacking the 1-methylpiperidin-3-yl group.

    5-Bromo-2-methoxypyridin-3-amine: Another similar compound with a methoxy group instead of the 1-methylpiperidin-3-yl group.

Uniqueness

5-Bromo-N-(1-methylpiperidin-3-yl)pyridin-3-amine is unique due to the presence of both the bromine atom and the 1-methylpiperidin-3-yl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

5-bromo-N-(1-methylpiperidin-3-yl)pyridin-3-amine

InChI

InChI=1S/C11H16BrN3/c1-15-4-2-3-10(8-15)14-11-5-9(12)6-13-7-11/h5-7,10,14H,2-4,8H2,1H3

InChI Key

UGBBFMZUPNGDOF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)NC2=CC(=CN=C2)Br

Origin of Product

United States

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